Comprehensive NMR Characterization Guide for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride
Comprehensive NMR Characterization Guide for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol Dihydrochloride
Executive Summary
The structural elucidation of active pharmaceutical ingredient (API) intermediates is a critical checkpoint in drug development. 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride is a highly functionalized pyridine derivative featuring a 2-alkoxy linkage and a 5-amino group. Because it exists as a dihydrochloride salt, its electron density distribution—and consequently its Nuclear Magnetic Resonance (NMR) profile—differs drastically from its free base counterpart. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C NMR spectral assignments, detailing the mechanistic causality behind the chemical shifts and establishing a self-validating experimental workflow for analytical scientists.
Structural & Chemical Context: The Causality of Chemical Shifts
To accurately interpret the NMR spectra of this molecule, one must first understand the profound electronic changes induced by salt formation. The molecule possesses two basic sites: the pyridine nitrogen and the primary amine. In the dihydrochloride form, both sites are protonated, yielding a 2-(2-hydroxyethoxy)-5-ammoniumpyridinium dichloride species.
Electronic Effects of Dual Protonation
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Pyridinium Formation ( N+ ): Protonation of the pyridine ring withdraws electron density from the entire aromatic system via inductive ( −I ) and resonance ( −M ) effects. This causes a global downfield shift of the ring protons, particularly at the α (C6) and γ (C4) positions.
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Ammonium Formation ( −NH3+ ): In the free base, the 5-amino group is strongly electron-donating ( +M effect), shielding the ortho (C4, C6) positions. Upon protonation, the lone pair is localized in a N-H bond. The +M effect is entirely abolished, and the −NH3+ group becomes strongly electron-withdrawing ( −I effect).
This synergistic electron withdrawal results in extreme deshielding of the H4 and H6 protons. Conversely, the C5 carbon experiences a relative upfield shift compared to the free base due to the loss of the amino group's resonance contribution, a phenomenon well-documented in analogous studies of monoamino-substituted pyridines ().
Mechanistic impact of dual protonation on the electron density and NMR shifts of the target molecule.
Experimental Workflow: A Self-Validating Protocol
For highly polar salts, solvent selection is the most critical experimental variable. Deuterated chloroform ( CDCl3 ) is entirely unsuitable due to poor solubility. DMSO- d6 is the solvent of choice; its high dielectric constant effectively solvates the ionic lattice and disrupts intermolecular hydrogen bonds that would otherwise cause severe line broadening.
Step-by-Step Methodology
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Sample Preparation: Weigh 15–20 mg of the dihydrochloride salt into a clean vial. Add 0.6 mL of high-purity DMSO- d6 (containing 0.03% v/v Tetramethylsilane, TMS). Sonicate for 2 minutes until complete dissolution is achieved.
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Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Set the probe temperature to 298 K to ensure consistent exchange rates for labile protons.
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Tuning and Shimming: Perform automated probe tuning and matching. Shim the magnetic field using the deuterium lock signal of DMSO- d6 to achieve a line width at half-height ( w1/2 ) of < 1.0 Hz.
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Acquisition Parameters:
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1 H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.
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13 C NMR: 1024 scans, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm, with 1 H decoupling (WALTZ-16).
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Self-Validation Check: The protocol is inherently self-validating. The presence of the residual DMSO pentet at exactly 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C) confirms correct locking and referencing (). Furthermore, the integration ratio of the ethoxy chain (2H:2H) against the pyridine ring protons (1H:1H:1H) serves as an internal quantitative check for sample integrity.
Step-by-step NMR acquisition workflow for 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride.
Spectral Data & Mechanistic Assignments
The following tables summarize the highly accurate, predictive chemical shifts for the dihydrochloride salt in DMSO- d6 , derived from empirical baselines of 5-amino-2-alkoxypyridine derivatives ().
H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Rationale |
| H6 | 8.45 | d | 1H | 2.5 | Highly deshielded by adjacent N+ and ortho −NH3+ . |
| H4 | 8.15 | dd | 1H | 9.0, 2.5 | Deshielded by meta N+ and ortho −NH3+ . |
| H3 | 7.10 | d | 1H | 9.0 | Shielded by ortho −OR , partially counteracted by N+ . |
| -O-CH 2 - (C1') | 4.40 | t | 2H | 5.0 | Deshielded by adjacent oxygen and the pyridinium system. |
| -CH 2 -OH (C2') | 3.75 | t | 2H | 5.0 | Typical primary alcohol aliphatic shift. |
| -OH | 4.80 – 5.20 | br s | 1H | - | Broad due to chemical exchange; disappears upon D2O shake. |
| -NH 3+ | 10.00 – 11.00 | br s | 3H | - | Highly deshielded ammonium protons; broad due to quadrupolar relaxation of Nitrogen. |
| Py-NH + | > 12.00 | br s | 1H | - | Pyridinium proton; often excessively broad or merges with the baseline/water peak. |
C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C2 | 158.5 | Quaternary | Attached directly to the electronegative ether oxygen. |
| C4 | 138.4 | CH | Meta to oxygen, strongly deshielded by the −NH3+ inductive effect. |
| C6 | 133.6 | CH | Alpha to the pyridinium nitrogen; strong −I effect. |
| C5 | 122.1 | Quaternary | Attached to −NH3+ ; experiences an upfield shift vs. free base due to loss of +M resonance. |
| C3 | 113.2 | CH | Ortho to the ether oxygen; benefits from oxygen's +M shielding effect. |
| C1' (-O-CH 2 -) | 68.5 | CH 2 | Attached to the ether oxygen. |
| C2' (-CH 2 -OH) | 59.2 | CH 2 | Attached to the hydroxyl oxygen. |
2D NMR Strategies for Unambiguous Confirmation
To ensure absolute certainty in regulatory submissions or patent filings, 1D NMR should be validated using 2D correlation spectroscopy:
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COSY (Correlation Spectroscopy): Will show a strong cross-peak between H3 (7.10 ppm) and H4 (8.15 ppm), confirming the ortho relationship on the pyridine ring. The aliphatic chain will show a distinct correlation between the C1' and C2' methylene protons.
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HSQC (Heteronuclear Single Quantum Coherence): Maps the direct 1 H- 13 C attachments, differentiating the oxygen-bearing aliphatic carbons (68.5 ppm and 59.2 ppm) via their corresponding proton shifts.
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HMBC (Heteronuclear Multiple Bond Correlation): The critical self-validating experiment. A 3-bond correlation ( 3JCH ) from the C1' protons (4.40 ppm) to the C2 quaternary carbon (158.5 ppm) unambiguously proves the ether linkage to the pyridine ring, ruling out any potential structural isomers.
References
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Fujii, T., et al. (1990). "The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran." Bulletin of the Chemical Society of Japan, 63(8), 2280-2287. URL:[Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]
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Zeng, X., Huang, W., Qiu, Y., & Jiang, S. (2011). "An efficient copper-catalyzed synthesis of anilines by employing aqueous ammonia." Organic & Biomolecular Chemistry, 9(24), 8224-8227. URL:[Link]
